molecular formula C7H16ClNO2S B7779897 [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride

[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride

Cat. No.: B7779897
M. Wt: 213.73 g/mol
InChI Key: MHBMYFJKEBCMDR-JEDNCBNOSA-N
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Description

The compound with the identifier “[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound . The preparation methods involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.

Scientific Research Applications

[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties .

Uniqueness

This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to form stable inclusion complexes with cyclodextrins enhances its solubility and stability, making it valuable in various scientific and industrial contexts .

Properties

IUPAC Name

[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMYFJKEBCMDR-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2481-09-6
Record name L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2481-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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